Cas no 959290-86-9 (2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is a fluorinated benzoic acid derivative characterized by the presence of a trifluoroacetyl amino group at the 3-position and a hydroxyl group at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of more complex fluorinated molecules. The trifluoroacetyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxyl and carboxyl groups provide additional reactivity for further functionalization. Its structural features make it suitable for applications in medicinal chemistry and materials science, particularly where fluorine incorporation is desired for modulating physicochemical properties. The compound is typically handled under standard laboratory conditions with appropriate precautions due to its reactive functional groups.
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid structure
959290-86-9 structure
Product Name:2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
CAS No:959290-86-9
MF:C9H6F3NO4
MW:249.143453121185
CID:6408627
PubChem ID:615694
Update Time:2025-10-05

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • LCPMOPPECHOHOY-UHFFFAOYSA-N
    • 2-hydroxy-3-(trifluoroacetamido)benzoic acid
    • 2-Hydroxy-3-[(trifluoroacetyl)amino]benzoic acid #
    • DTXSID601210828
    • EN300-5157962
    • 2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid
    • 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
    • 959290-86-9
    • Inchi: 1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-3-1-2-4(6(5)14)7(15)16/h1-3,14H,(H,13,17)(H,15,16)
    • InChI Key: LCPMOPPECHOHOY-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C=CC=C(C(=O)O)C=1O)=O)(F)F

Computed Properties

  • Exact Mass: 249.02489216g/mol
  • Monoisotopic Mass: 249.02489216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 86.6Ų

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Additional information on 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic Acid: A Comprehensive Overview

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid, also known by its CAS number 959290-86-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a hydroxyl group at position 2 and a trifluoroacetylamino group at position 3. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity. Researchers have explored various strategies, including nucleophilic acyl substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also minimize the environmental impact by reducing the use of hazardous reagents.

The chemical structure of this compound plays a crucial role in its biological activity. The trifluoroacetyl group introduces electron-withdrawing effects, which can influence the molecule's reactivity and pharmacokinetic properties. Studies have shown that this compound exhibits potential as a lead molecule in drug discovery programs targeting specific enzyme inhibitors or receptor modulators. For instance, recent research has highlighted its ability to inhibit certain kinases involved in cancer cell proliferation.

In terms of physical properties, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is known for its high solubility in polar solvents due to the presence of hydrophilic groups such as the hydroxyl and carboxylic acid moieties. This characteristic makes it suitable for formulation into various drug delivery systems. Additionally, its stability under physiological conditions has been tested extensively, ensuring its suitability for biomedical applications.

The application of this compound extends beyond pharmaceuticals. It has been investigated for its potential in agrochemicals and materials science. For example, studies have explored its role as a herbicide or fungicide analog due to its ability to disrupt specific biochemical pathways in plants and microorganisms. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as sensors or organic electronics.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of 959290-86-9. Advanced molecular modeling techniques have allowed researchers to predict its binding affinity to various biological targets with high accuracy. These computational studies are complemented by experimental validations, ensuring the reliability of the findings.

In conclusion, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid (CAS No: 959290-86-9) is a versatile compound with promising applications across multiple disciplines. Its unique structure and chemical properties make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to contribute significantly to innovative solutions in medicine and beyond.

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